molecular formula C9H8N2OS B1621196 4-(3-Methoxyphenyl)-1,2,3-thiadiazole CAS No. 337924-95-5

4-(3-Methoxyphenyl)-1,2,3-thiadiazole

Cat. No.: B1621196
CAS No.: 337924-95-5
M. Wt: 192.24 g/mol
InChI Key: SDRPJIGNSNYAJY-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-1,2,3-thiadiazole is a useful research compound. Its molecular formula is C9H8N2OS and its molecular weight is 192.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antithrombotic Activity

4-(3-Methoxyphenyl)-1,2,3-thiadiazole derivatives have shown potential as antithrombotic agents. A study found that certain 1,2,3-thiadiazoles with benzene rings possessing para electron-donating groups exhibited inhibition of collagen-induced platelet aggregation, suggesting possible antithrombotic applications (Thomas, Nishizawa, Zimmermann, & Williams, 1985).

Corrosion Inhibition

Research on thiadiazole derivatives, including this compound, has demonstrated their effectiveness as corrosion inhibitors. One study reported that these compounds provided significant corrosion protection for mild steel in an acidic environment, indicating their potential use in industrial applications (Attou et al., 2020).

Receptor Antagonism

Some derivatives of this compound have been synthesized and evaluated as selective antagonists for human adenosine A3 receptors. This indicates their potential for developing treatments targeting these receptors (Jung et al., 2004).

Antimicrobial Activity

Thiadiazole derivatives, including those related to this compound, have been synthesized and evaluated for their antimicrobial activities against several microbial strains, showing significant activity (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Fungicidal Activity

Research has indicated that certain 1,2,3-thiadiazole derivatives possess fungicidal activity. For instance, a study on 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione revealed its potential as a fungicide (Wu, 2013).

Corrosion Inhibition for Copper

Thiadiazole derivatives, including this compound, have been synthesized as inhibitors for copper corrosion in acidic environments. These studies suggest their potential application in protecting copper materials from corrosion (Tang et al., 2009).

Anticancer Activity

Some this compound derivatives have demonstrated anticancer activity in biological studies. They have shown significant anti-proliferative activity against various cancer cell lines, suggesting their potential use in cancer treatment (Janowska et al., 2022).

Properties

IUPAC Name

4-(3-methoxyphenyl)thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-12-8-4-2-3-7(5-8)9-6-13-11-10-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRPJIGNSNYAJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363079
Record name 4-(3-methoxyphenyl)-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337924-95-5
Record name 4-(3-methoxyphenyl)-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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